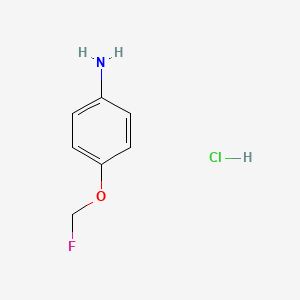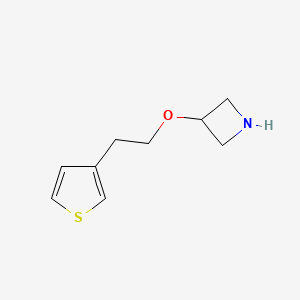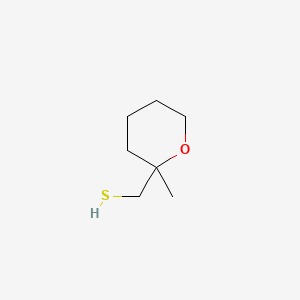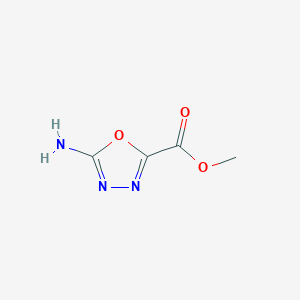
4-(2-Methylbutyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbutyl)piperidine is an organic compound belonging to the piperidine family, which is a class of heterocyclic amines. Piperidines are known for their six-membered ring structure containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a 2-methylbutyl group attached to the fourth position of the piperidine ring. Piperidines, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutyl)piperidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method yields various cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods
Industrially, piperidines are often produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Another industrial method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
化学反应分析
Types of Reactions
4-(2-Methylbutyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidone derivatives, while reduction can produce various substituted piperidines .
科学研究应用
4-(2-Methylbutyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in the study of reaction mechanisms and catalysis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness
4-(2-Methylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research focused on developing new therapeutic agents .
属性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC 名称 |
4-(2-methylbutyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-3-9(2)8-10-4-6-11-7-5-10/h9-11H,3-8H2,1-2H3 |
InChI 键 |
RDGQWZUMQKLYFK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)



![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)


![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)

